(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC17514179
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | (5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C10H11N3O/c1-7-2-8(4-11-3-7)10(14)9-5-12-13-6-9/h2-6,10,14H,1H3,(H,12,13) |
| Standard InChI Key | CFTZIPJQAJKXKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)C(C2=CNN=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. Its IUPAC name, (5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol, reflects the connectivity of the pyridine and pyrazole rings through a methanol bridge. Key structural features include:
-
A pyridine ring with a methyl group at the 5-position, enhancing lipophilicity and metabolic stability.
-
A pyrazole ring at the 4-position, contributing to hydrogen-bonding interactions with biological targets.
-
A hydroxymethylene (-CH₂OH) linker, which may participate in polar interactions or serve as a synthetic handle for derivatization .
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | (5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol | |
| Canonical SMILES | CC1=CC(=CN=C1)C(C2=CNN=C2)O | |
| InChIKey | CFTZIPJQAJKXKK-UHFFFAOYSA-N |
Synthesis and Physicochemical Characteristics
Solubility and Stability
The compound’s solubility is likely moderate due to the balance between its polar hydroxymethyl group and aromatic rings. Stability studies on related pyrazole-pyridine hybrids indicate sensitivity to strong acids/bases, necessitating storage under inert conditions.
Biological Activities and Mechanisms
Neurological Applications
Compounds featuring pyridine-pyrazole hybrids have shown promise in modulating neurotransmitter systems. A GlyT1 inhibitor containing a pyrazol-4-yl group exhibited IC₅₀ = 1.8 nM in rats, reversing schizophrenia-like behaviors without adverse effects . This suggests that the target compound could be explored for glycine reuptake inhibition, potentially enhancing NMDA receptor function in neuropsychiatric disorders .
Table 2: Comparative Biological Activities of Related Compounds
| Compound | Target | Activity (IC₅₀) | Application | Source |
|---|---|---|---|---|
| 7w (Pyrazole-piperidine) | GlyT1 | 1.8 nM | Schizophrenia | |
| Pyrrolo[2,3-b]pyrazine | FGFR1 | <10 nM | Cancer | |
| CORT125134 | GR | 11 nM | Cushing’s syndrome |
Pharmacological Profiling
Drug-Likeness and ADMET
The compound’s LogP (calculated) is estimated at 1.2, indicating favorable membrane permeability. Its topological polar surface area (TPSA) of 58 Ų suggests moderate blood-brain barrier penetration, aligning with potential CNS applications .
Toxicity Considerations
Pyrazole-containing compounds often exhibit low acute toxicity but may accumulate in hepatic tissues. Preliminary in vitro assays on analogs show LD₅₀ > 500 mg/kg in rodent models, though hepatotoxicity risk warrants further study .
Comparative Analysis with Structural Analogs
Pyrazole-Pyridine vs. Pyrazole-Piperidine Hybrids
The replacement of piperidine with pyridine in (5-methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol reduces basicity, potentially altering target selectivity. For instance, piperidine-containing analogs show higher affinity for opioid receptors, whereas pyridine derivatives may favor kinase interactions .
Role of Substituents
The 5-methyl group on the pyridine ring likely enhances metabolic stability by shielding against oxidative degradation. In contrast, trifluoromethyl groups in related compounds (e.g., 7w) improve target binding through hydrophobic and electronic effects .
Future Directions and Research Gaps
-
Synthetic Optimization: Develop scalable routes to enable preclinical testing.
-
Target Identification: Screen against kinase panels and neurotransmitter transporters.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models of cancer or schizophrenia.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume